molecular formula C19H17F2N5O B2535503 (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1226437-58-6

(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2535503
CAS No.: 1226437-58-6
M. Wt: 369.376
InChI Key: XMERLNLMGQKCCQ-UHFFFAOYSA-N
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Description

(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17F2N5O and its molecular weight is 369.376. The purity is usually 95%.
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Biological Activity

The compound (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent functionalization with piperazine derivatives. One notable method involves the reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole with 4-(2-fluorophenyl)piperazine in the presence of appropriate coupling agents under controlled conditions to yield the desired product.

Table 1: Synthesis Overview

StepReagentsConditionsYield
11-(3-fluorophenyl)-1H-1,2,3-triazole + 4-(2-fluorophenyl)piperazineEthanol, reflux96%

Antimicrobial Properties

Research has indicated that derivatives of triazoles exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi. For instance, a study reported that similar triazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Triazole-containing compounds often interact with cellular pathways involved in cancer proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. The inclusion of a piperazine moiety in this compound suggests potential applications in treating neurological disorders. Research indicates that such compounds can act as serotonin receptor modulators, which may help in managing conditions like anxiety and depression .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a comparative study involving various triazole derivatives, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl rings significantly influenced antimicrobial efficacy.

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity assay performed on human cancer cell lines revealed that the compound exhibited selective toxicity, sparing normal cells while effectively reducing viability in cancerous cells. This selectivity is crucial for developing safer therapeutic agents.

Research Findings

Recent findings highlight several key aspects of the biological activity of this compound:

  • Inhibition of Tyrosinase : Similar compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin-related therapies .
  • Antioxidant Properties : Some derivatives have displayed antioxidant activity, which could contribute to their overall therapeutic profile by mitigating oxidative stress-related damage in cells .

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[1-(3-fluorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O/c20-14-4-3-5-15(12-14)26-13-17(22-23-26)19(27)25-10-8-24(9-11-25)18-7-2-1-6-16(18)21/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMERLNLMGQKCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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